
Methyl(trimethylsilyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(trimethylsilyl)cyanamide is an organosilicon compound with the molecular formula C5H12N2Si. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest due to its unique reactivity and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(trimethylsilyl)cyanamide can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl cyanide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(trimethylsilyl)cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add across carbon-oxygen double bonds, forming new carbon-carbon bonds.
Hydrolysis: It hydrolyzes in the presence of water to form trimethylsilanol and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Addition Reactions: The major products are often silylated cyanohydrins.
Hydrolysis: The primary products are trimethylsilanol and methylamine.
Wissenschaftliche Forschungsanwendungen
Methyl(trimethylsilyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl(trimethylsilyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group enhances the nucleophilicity of the cyanamide moiety, facilitating its participation in a range of chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl cyanide: Similar in structure but lacks the methyl group.
Cyanamide: The parent compound without the trimethylsilyl group.
Methyl cyanamide: Similar but without the trimethylsilyl group.
Uniqueness: Methyl(trimethylsilyl)cyanamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
10568-78-2 |
|---|---|
Molekularformel |
C5H12N2Si |
Molekulargewicht |
128.25 g/mol |
IUPAC-Name |
methyl(trimethylsilyl)cyanamide |
InChI |
InChI=1S/C5H12N2Si/c1-7(5-6)8(2,3)4/h1-4H3 |
InChI-Schlüssel |
HFVZZRKNWXPDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#N)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
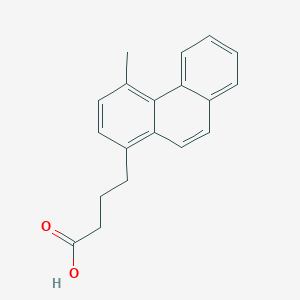
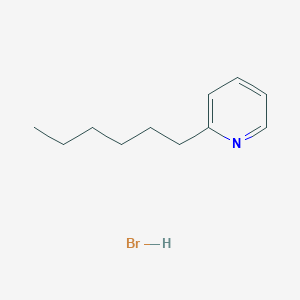
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)


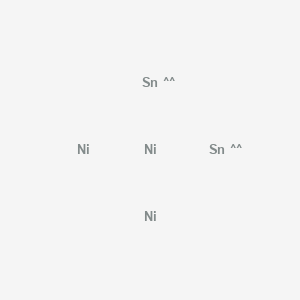
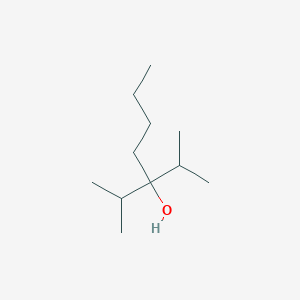
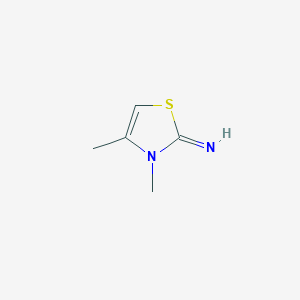
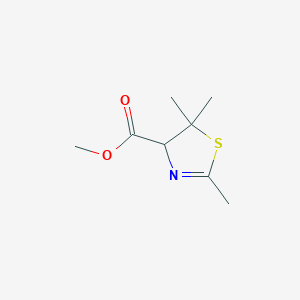
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
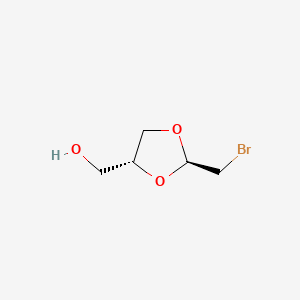
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)

